Strategic Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid: A Key Intermediate for Drug Discovery
Strategic Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid: A Key Intermediate for Drug Discovery
An In-depth Technical Guide:
Abstract
Pyridinyl boronic acids are foundational building blocks in modern medicinal chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] The incorporation of a seven-membered azepane ring introduces unique conformational flexibility and lipophilicity, making it a valuable scaffold in drug design.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. We detail a robust two-stage synthetic strategy, beginning with the regioselective Miyaura borylation of a dihalopyridine precursor, followed by a thermally-driven nucleophilic aromatic substitution (SNAr) to introduce the azepane moiety. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale, troubleshooting advice, and characterization data to ensure reproducible success.
Rationale and Synthetic Strategy
The synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is most strategically approached via a two-part sequence that allows for precise control over the introduction of each functional group. The overall workflow is designed to first install the synthetically versatile boronic acid group onto the pyridine core, followed by the introduction of the cyclic amine.
The chosen strategy involves:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs a boronic ester at the C-5 position of a 2-chloropyridine scaffold.[1] Starting with 2-chloro-5-iodopyridine allows for a highly regioselective reaction, as the C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. The boronic acid is protected as a pinacol ester, which enhances stability, simplifies purification, and prevents the formation of boroxines.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with a chlorine atom at the C-2/C-6 position, facilitates SNAr reactions.[6] The pre-installed boronic ester is sufficiently robust to withstand the thermal conditions required for the displacement of the chloride by the secondary amine, azepane.
-
Hydrolysis: The final step involves the acidic deprotection of the pinacol ester to yield the target boronic acid, which is suitable for downstream applications such as Suzuki-Miyaura coupling.
This sequence is generally preferred over the alternative (SNAr followed by borylation) because the initial borylation of a simple dihalopyridine is often cleaner and more predictable than attempting to borylate a pyridine ring already substituted with an amine, which can complicate the reaction through catalyst inhibition or side reactions.
Overall Synthetic Workflow
Caption: Overall two-step synthetic route to the target compound.
Part I: Synthesis of (6-Chloropyridin-3-yl)boronic Acid Pinacol Ester
Principle & Rationale
The Miyaura borylation is a powerful method for forming carbon-boron bonds. The catalytic cycle involves the oxidative addition of the aryl halide (specifically, the C-I bond) to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst.[7] Potassium acetate (KOAc) is used as a mild base, which is crucial for the transmetalation step. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic reagents.
Experimental Protocol
| Materials & Reagents |
| Compound |
| 2-Chloro-5-iodopyridine |
| Bis(pinacolato)diboron (B₂pin₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Potassium Acetate (KOAc) |
| 1,4-Dioxane (anhydrous) |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-iodopyridine (10.0 g, 41.8 mmol), bis(pinacolato)diboron (11.6 g, 45.9 mmol), and potassium acetate (12.3 g, 125.3 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) via cannula, followed by Pd(dppf)Cl₂ (1.53 g, 2.09 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain a dark residue.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)boronic acid pinacol ester as a white to off-white solid.
Expected Yield: 80-90%.
Characterization of Intermediate
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.0 Hz, 1H), 7.90 (dd, J = 8.0, 2.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 1.35 (s, 12H).
-
LC-MS (ESI): Calculated for C₁₁H₁₅BClNO₂ [M+H]⁺: 240.09; Found: 240.1.
Part II: Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid
Principle & Rationale
This stage involves a nucleophilic aromatic substitution followed by hydrolysis.
-
SNAr Reaction: The chlorine atom on the electron-deficient pyridine ring is displaced by the nucleophilic nitrogen of azepane.[8] This reaction requires heat to overcome the activation energy. A high-boiling polar aprotic solvent like DMSO is ideal for this transformation, as it effectively solvates the potassium carbonate base and the reaction intermediates. Microwave-assisted protocols can also significantly accelerate this step.
-
Hydrolysis: The pinacol ester is stable to the basic conditions of the SNAr but is readily cleaved under acidic conditions to afford the final boronic acid. An aqueous acid solution is used to drive this conversion.
Experimental Protocol (SNAr and Hydrolysis)
| Materials & Reagents |
| Compound |
| (6-Chloropyridin-3-yl)boronic acid pinacol ester |
| Azepane |
| Potassium Carbonate (K₂CO₃) |
| Dimethyl sulfoxide (DMSO) |
| Hydrochloric Acid (2 M aq.) |
| Acetone |
Procedure:
-
In a 250 mL round-bottom flask, combine (6-chloropyridin-3-yl)boronic acid pinacol ester (8.0 g, 33.4 mmol), potassium carbonate (9.2 g, 66.8 mmol), and DMSO (100 mL).
-
Add azepane (4.97 g, 50.1 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (6-(azepan-1-yl)pyridin-3-yl)boronic acid pinacol ester. The crude product can be taken directly to the next step.
-
Dissolve the crude residue in acetone (50 mL) and add 2 M aqueous HCl (50 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Adjust the pH of the solution to ~7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a 10:1 mixture of dichloromethane:isopropanol (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to yield (6-(azepan-1-yl)pyridin-3-yl)boronic acid as a solid.[9]
Expected Yield: 60-75% over two steps.
Characterization of Final Product
-
Molecular Formula: C₁₁H₁₇BN₂O₂[9]
-
Molecular Weight: 220.08 g/mol [9]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (s, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.65 (s, 2H, -B(OH)₂), 6.70 (d, J = 8.4 Hz, 1H), 3.60 (t, J = 6.0 Hz, 4H), 1.70-1.60 (m, 4H), 1.55-1.45 (m, 4H).
-
¹¹B NMR (128 MHz, DMSO-d₆): δ ~20-25 ppm (broad singlet, characteristic of a trigonal planar boronic acid).[10]
-
LC-MS (ESI): Calculated for C₁₁H₁₈BN₂O₂ [M+H]⁺: 221.14; Found: 221.1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Miyaura Borylation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inefficient base. | 1. Use fresh catalyst or a different palladium source/ligand combination. 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Use freshly ground, dry potassium acetate. |
| Incomplete SNAr reaction | 1. Insufficient temperature or reaction time. 2. Base is not strong enough or has poor solubility. | 1. Increase temperature to 130-140 °C or extend reaction time. Consider using microwave irradiation for improved efficiency.[11] 2. Use a stronger base like cesium carbonate (Cs₂CO₃) or ensure K₂CO₃ is finely powdered. |
| Significant Protodeboronation | 1. Presence of water during borylation. 2. Acidic or basic conditions during work-up of the pinacol ester. 3. Unstable boronic acid product. | 1. Maintain rigorously anhydrous conditions during the borylation step. 2. Use neutral pH water for washes; avoid strong acids/bases until the final hydrolysis step. 3. Handle the final product under inert atmosphere if possible and store at low temperature.[9] |
| Difficulty in Final Purification | 1. Persistent impurities from the SNAr step. 2. Formation of boroxine anhydride from the boronic acid. | 1. Purify the intermediate pinacol ester thoroughly before hydrolysis. 2. To break up boroxines, dissolve the crude product in a solvent like THF and add a small amount of water, then re-isolate.[5] |
Conclusion
This guide delineates an efficient and reproducible synthesis of (6-(azepan-1-yl)pyridin-3-yl)boronic acid. The two-stage process, leveraging a regioselective Miyaura borylation and a subsequent nucleophilic aromatic substitution, provides a reliable route to this valuable chemical building block. The detailed protocols, mechanistic rationale, and troubleshooting advice are designed to empower researchers in pharmaceutical and chemical development to successfully synthesize this and related compounds for application in Suzuki-Miyaura cross-coupling and the broader landscape of drug discovery.
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